molecular formula C16H15FO3 B14255341 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one CAS No. 495418-38-7

2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one

Cat. No.: B14255341
CAS No.: 495418-38-7
M. Wt: 274.29 g/mol
InChI Key: ANJXNIQBQUFXAO-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure that includes a fluorine atom, a hydroxy group, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a fluorinated benzaldehyde with a phenylacetylene under basic conditions to form an intermediate compound.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxyphenyl and phenyl groups can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-hydroxy-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its biological activity.

    3-Hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Lacks the fluorine atom, which may influence its chemical reactivity and pharmacokinetics.

    2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)propan-1-one: Lacks the phenyl group, which may alter its interaction with biological targets.

Uniqueness

2-Fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

495418-38-7

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

2-fluoro-3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C16H15FO3/c1-20-13-9-7-12(8-10-13)16(19)14(17)15(18)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3

InChI Key

ANJXNIQBQUFXAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)O)F

Origin of Product

United States

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